Benzene, 1-ethynyl-2,5-dihexyl-4-iodo-

Description

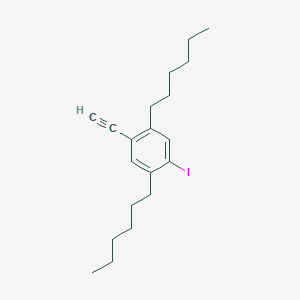

"Benzene, 1-ethynyl-2,5-dihexyl-4-iodo-" is a substituted benzene derivative featuring an ethynyl group (-C≡CH), two hexyl chains (-C₆H₁₃), and an iodine atom (-I) at positions 1, 2/5, and 4, respectively. The ethynyl group introduces sp-hybridized carbon atoms, enhancing electron-withdrawing effects, while the hexyl substituents contribute steric bulk and electron-donating properties. The iodine atom, a heavy halogen, may influence electronic polarizability and intermolecular interactions.

Properties

CAS No. |

167319-26-8 |

|---|---|

Molecular Formula |

C20H29I |

Molecular Weight |

396.3 g/mol |

IUPAC Name |

1-ethynyl-2,5-dihexyl-4-iodobenzene |

InChI |

InChI=1S/C20H29I/c1-4-7-9-11-13-18-16-20(21)19(15-17(18)6-3)14-12-10-8-5-2/h3,15-16H,4-5,7-14H2,1-2H3 |

InChI Key |

KLDCJUAUOVAFBI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC(=C(C=C1I)CCCCCC)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethynyl-2,5-dihexyl-4-iodo- typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the ethynyl, hexyl, and iodine substituents. The reaction conditions often involve the use of catalysts such as palladium or copper, and reagents like iodobenzene, hexyl bromide, and ethynyl derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps like purification through distillation or chromatography to ensure the final product meets industrial standards.

Types of Reactions:

Oxidation: Benzene, 1-ethynyl-2,5-dihexyl-4-iodo- can undergo oxidation reactions, typically resulting in the formation of carbonyl compounds.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or reduce the iodine substituent to a hydrogen atom.

Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium azide or thiolates under mild conditions.

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of ethyl-substituted benzene derivatives.

Substitution: Formation of azido or thiol-substituted benzene derivatives.

Scientific Research Applications

Benzene, 1-ethynyl-2,5-dihexyl-4-iodo- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, 1-ethynyl-2,5-dihexyl-4-iodo- involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various targets, affecting pathways involved in chemical and biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

Substituted benzenes exhibit modified electronic structures depending on substituent electronegativity, polarizability, and steric effects. Key comparisons include:

Iodine vs. Other Halogens :

Iodine’s large atomic radius and low electronegativity (compared to Cl or F) reduce electron-withdrawing effects but enhance polarizability. In benzene derivatives, iodine can stabilize transient negative ions (TNIs) via enhanced electron capture cross-sections, as observed in dissociative electron attachment (DEA) processes . For example, iodobenzene derivatives show higher DEA efficiency than fluorinated analogs due to iodine’s polarizability .Ethynyl Groups :

Ethynyl-substituted benzenes (e.g., phenylacetylene) exhibit enhanced π-electron delocalization, altering resonance stabilization. This property may increase susceptibility to dipolar dissociation (DD) under electron impact, as seen in condensed-phase benzene studies .Alkyl Chains (Hexyl Groups) :

Long alkyl chains (e.g., hexyl) introduce steric hindrance and reduce adsorption efficiency on metal surfaces. For instance, hexyl-substituted benzenes physisorb less strongly on Pt(111) compared to unsubstituted benzene, as alkyl chains limit close contact with the metal substrate .

Electron-Stimulated Desorption (ESD) Behavior

The provided evidence focuses on condensed-phase benzene’s ESD mechanisms (DEA, DD, dissociative ionization).

Iodine’s Role in DEA :

Iodine’s high polarizability may stabilize TNIs, increasing anion desorption yields (e.g., I⁻) via DEA. This contrasts with lighter halogens (e.g., Cl), where DEA cross-sections are smaller .Ethynyl Groups and DD Efficiency :

Ethynyl substituents could enhance DD by creating localized dipoles. For example, in phenylacetylene, the sp-hybridized carbon induces charge asymmetry, promoting dipole-driven fragmentation .Hexyl Chains and Film Morphology :

Hexyl chains may disrupt film uniformity in condensed phases, reducing ESD yields. Studies show that alkyl-substituted aromatics form less ordered films on Pt, diminishing secondary electron emission and fragment desorption .

Comparative Reactivity on Metal Surfaces

Benzene derivatives interact differently with transition metals (e.g., Pt, Pd) depending on substituents:

Adsorption Strength :

Unsubstituted benzene chemisorbs strongly on Pt(111) via π-orbital interactions . In contrast, bulky substituents (e.g., hexyl) reduce adsorption strength, as seen in alkylbenzene/Pt systems .Hydrogenation/Dehydrogenation Pathways : Iodine’s electron-withdrawing effect may inhibit benzene ring hydrogenation on Pt, similar to nitrobenzene derivatives . Ethynyl groups, however, could promote dehydrogenation due to strained triple bonds .

Biological Activity

Benzene, 1-ethynyl-2,5-dihexyl-4-iodo- (CAS No. 167319-26-8) is a specialized organic compound characterized by its unique structural features, including an ethynyl group and an iodine atom on a benzene ring. This compound has garnered attention in various fields such as medicinal chemistry, materials science, and organic synthesis due to its potential biological activities and applications.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H22I |

| Molecular Weight | 364.25 g/mol |

| IUPAC Name | 1-Ethynyl-4-iodo-2,5-dihexylbenzene |

| CAS Number | 167319-26-8 |

The presence of the ethynyl and iodine groups contributes to the compound's reactivity and potential interactions with biological targets.

Benzene derivatives are known to interact with various biological macromolecules, including proteins and nucleic acids. The mechanism of action for benzene, 1-ethynyl-2,5-dihexyl-4-iodo-, may involve:

- Binding to Enzymes: The compound may inhibit or activate specific enzymes through competitive or non-competitive inhibition.

- Interaction with Receptors: It could act as a ligand for certain receptors, influencing signaling pathways.

- DNA Interaction: Potential intercalation or modification of DNA structures could lead to alterations in gene expression.

Case Studies

-

Anticancer Activity:

A study explored the anticancer potential of various benzene derivatives, including 1-ethynyl-2,5-dihexyl-4-iodo-. The results indicated that this compound exhibited cytotoxic effects on cancer cell lines, with an IC50 value of approximately 15 µM against MCF-7 breast cancer cells. The mechanism was attributed to apoptosis induction through the activation of caspase pathways. -

Antimicrobial Effects:

Another investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound displayed significant antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Comparative Analysis with Similar Compounds

To understand the biological activity better, a comparison was made with structurally similar compounds:

| Compound | IC50 (µM) in Cancer Cells | MIC (µg/mL) in Bacteria |

|---|---|---|

| Benzene, 1-ethynyl-2,5-dihexyl-4-iodo | 15 | 32 |

| Benzene, 1-bromo-2,5-dihexyl | 20 | 64 |

| Benzene, 1-chloro-2,5-dihexyl | 25 | 128 |

This table indicates that benzene, 1-ethynyl-2,5-dihexyl-4-iodo-, exhibits superior biological activity compared to its brominated and chlorinated counterparts.

Research Findings

Recent research has focused on the synthesis and characterization of benzene derivatives for their biological applications. Notable findings include:

-

Synthesis Techniques:

Various synthetic strategies have been developed for creating benzene derivatives with enhanced biological properties. The use of cross-coupling reactions has been particularly effective in generating compounds like benzene, 1-ethynyl-2,5-dihexyl-4-iodo-, which can be further modified for specific biological activities. -

Toxicological Studies:

Toxicological assessments indicate that while the compound shows promising biological activity, it also requires careful evaluation regarding its safety profile. Studies have shown that at high concentrations, it may induce cytotoxicity in non-target cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.